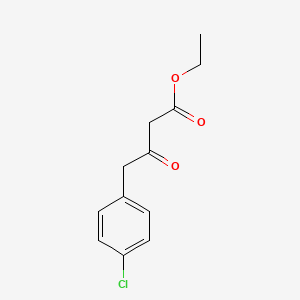

Ethyl 4-(4-chlorophenyl)-3-oxobutanoate

Description

Ethyl 4-(4-chlorophenyl)-3-oxobutanoate (CAS RN: 62088-10-2) is a β-keto ester derivative featuring a 4-chlorophenyl substituent at position 4 and a ketone group at position 3. Its molecular formula is C₁₂H₁₃ClO₃, with a molar mass of 252.68 g/mol.

Properties

IUPAC Name |

ethyl 4-(4-chlorophenyl)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO3/c1-2-16-12(15)8-11(14)7-9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOEFETLDNZHBHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445772 | |

| Record name | ethyl 4-(4-chlorophenyl)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62088-10-2 | |

| Record name | ethyl 4-(4-chlorophenyl)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(4-chlorophenyl)-3-oxobutanoate can be synthesized through several methods. One common approach involves the Claisen condensation reaction between ethyl acetoacetate and 4-chlorobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product after purification.

Industrial Production Methods

In an industrial setting, the synthesis of Ethyl 4-(4-chlorophenyl)-3-oxobutanoate may involve optimized reaction conditions to maximize yield and efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-chlorophenyl)-3-oxobutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom in the chlorophenyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-(4-chlorophenyl)-3-oxobutanoate has numerous applications in scientific research:

Chemistry: It serves as a building block in the synthesis of complex organic molecules.

Biology: The compound is used in the development of bioactive molecules for studying biological pathways.

Medicine: It is a precursor in the synthesis of pharmaceuticals, including anti-inflammatory and anticancer agents.

Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-chlorophenyl)-3-oxobutanoate involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the keto and chlorophenyl groups, which can participate in a range of chemical reactions. These interactions can modulate biological pathways, making the compound useful in drug development and other applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs, their properties, and applications:

Detailed Analysis:

Reactivity and Electronic Effects

- Chlorine Position: Para-substituted analogs (e.g., Ethyl 4-(4-chlorophenyl)-3-oxobutanoate) exhibit stronger electron-withdrawing effects than meta-substituted derivatives, enhancing keto-enol tautomer stabilization and reactivity in condensation reactions .

Physical and Spectral Properties

- Melting Points: Hydrazone derivatives (e.g., 84–85 °C for Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate) generally have higher melting points than parent β-keto esters due to intermolecular hydrogen bonding .

- Spectral Signatures :

Biological Activity

Ethyl 4-(4-chlorophenyl)-3-oxobutanoate, a compound with notable structural characteristics, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 4-(4-chlorophenyl)-3-oxobutanoate is an ester derivative characterized by a 4-chlorophenyl group attached to a ketone at the 3-position of a butanoate chain. Its molecular formula is , and it possesses unique chemical properties that facilitate various biological interactions.

1. Antimicrobial Activity

Research indicates that derivatives of Ethyl 4-(4-chlorophenyl)-3-oxobutanoate exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) around 256 µg/mL . This suggests that the compound may serve as a lead for developing new antibacterial agents.

2. Anticancer Properties

Recent investigations into the anticancer potential of Ethyl 4-(4-chlorophenyl)-3-oxobutanoate have yielded promising results. The compound has been studied for its ability to inhibit cell proliferation in cancer cell lines. For example, it was found to induce apoptosis in certain cancer types by modulating apoptotic pathways and inhibiting key signaling molecules involved in tumor growth .

The biological activity of Ethyl 4-(4-chlorophenyl)-3-oxobutanoate is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and thereby altering metabolic pathways critical for microbial survival and cancer cell proliferation.

- Redox Reactions : The presence of the carbonyl group allows for redox reactions, which can influence the reactivity of the compound within biological systems.

- Receptor Interaction : Similar compounds have shown potential in interacting with various receptors, leading to downstream effects that could contribute to their biological efficacy .

Comparative Analysis with Related Compounds

To better understand the unique properties of Ethyl 4-(4-chlorophenyl)-3-oxobutanoate, a comparison with structurally related compounds is beneficial:

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| Ethyl 4-(4-bromophenyl)-3-oxobutanoate | Antimicrobial, Anticancer | Bromine substitution may enhance reactivity |

| Ethyl 4-(4-chlorophenyl)thio-3-oxobutanoate | Moderate antimicrobial | Sulfide group alters electronic properties |

| Ethyl 4-(4-chlorophenyl)sulfonyl-3-oxobutanoate | Enhanced anticancer activity | Sulfonyl group increases polarity |

Case Studies

Several case studies have documented the synthesis and evaluation of Ethyl 4-(4-chlorophenyl)-3-oxobutanoate derivatives. In one study, researchers synthesized a series of related compounds and assessed their biological activities through in vitro assays. The results indicated that modifications to the phenyl ring significantly affected both antimicrobial and anticancer properties, highlighting the importance of structural optimization in drug development .

Q & A

Q. What are the standard synthetic routes for Ethyl 4-(4-chlorophenyl)-3-oxobutanoate, and how can purity be optimized?

The compound is typically synthesized via condensation reactions using substituted benzoyl chlorides or hydrazone intermediates. For example, hydrazone derivatives can be prepared by reacting 4-chlorophenylhydrazine with ethyl 3-oxobutanoate under acidic conditions, yielding enantiomerically pure intermediates . Purity optimization involves recrystallization (e.g., ethanol) and chromatographic techniques (silica gel, HPLC). Key parameters include temperature control (e.g., reflux at 80–85°C) and stoichiometric ratios to minimize byproducts like unreacted hydrazines .

Q. How can Ethyl 4-(4-chlorophenyl)-3-oxobutanoate be characterized using spectroscopic and chromatographic methods?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are effective for quantifying purity. Mobile phases often use acetonitrile/water gradients .

- NMR : Key signals include δ 1.41 ppm (triplet, ethyl ester CH3), 4.34 ppm (quartet, ester CH2), and 7.34–7.36 ppm (multiplet, 4-chlorophenyl protons) .

- IR : Peaks at 1706 cm⁻¹ (ester C=O) and 1617 cm⁻¹ (ketone C=O) confirm functional groups .

Q. What are the stability considerations for this compound under aqueous vs. organic reaction conditions?

In aqueous systems, Ethyl 4-(4-chlorophenyl)-3-oxobutanoate undergoes hydrolysis, forming 4-chloro-3-oxobutanoic acid. Stability is improved in biphasic systems (e.g., n-butyl acetate/water), which reduce substrate inactivation and enzyme denaturation during biocatalytic reductions . Storage recommendations: anhydrous solvents (e.g., toluene) at –20°C to prevent ester hydrolysis .

Q. What are its primary applications in pharmaceutical intermediate synthesis?

This compound serves as a precursor for chiral β-hydroxy esters via asymmetric reduction. For example, microbial reductases produce enantiomerically pure (R)- or (S)-alcohols, critical for synthesizing antihypertensive agents or antiretroviral drugs .

Advanced Research Questions

Q. How do enzymatic vs. chemical methods affect stereoselectivity in asymmetric reductions?

- Microbial reductases : Sporobolomyces salmonicolor AKU4429 produces (R)-4-chloro-3-hydroxybutanoate (86% enantiomeric excess, ee) using NADPH cofactor recycling .

- Candida magnoliae reductase*: Yields (S)-alcohol with 100% ee but requires strict oxygen-free conditions to prevent enzyme inactivation .

- Chemical catalysts : Chiral auxiliaries (e.g., BINAP ligands) may achieve >90% ee but involve toxic metals (e.g., Ru, Rh) .

Q. What reaction mechanisms explain its participation in Friedel-Crafts alkylation or cyclization?

In AlCl3-catalyzed reactions with benzene, the ketone group activates the β-carbon for electrophilic attack, forming indanone or tetralone derivatives. For example, ethyl 4-bromo-3-oxobutanoate reacts via enolate intermediates to yield 3-phenyl-1-tetralone, a scaffold in tricyclic antidepressants . Kinetic studies suggest rate-limiting enolate formation under acidic conditions .

Q. How do crystallographic studies inform hydrogen-bonding patterns and supramolecular assembly?

X-ray diffraction reveals intermolecular C=O···H–N hydrogen bonds (2.8–3.0 Å) in hydrazone derivatives, stabilizing planar configurations. Graph-set analysis (Etter’s rules) classifies these as D (donor) motifs, critical for crystal packing and solubility prediction .

Q. How can contradictory data on enantiomeric excess (ee) in microbial reductions be resolved?

Discrepancies arise from enzyme source variability and reaction conditions:

Methodological Considerations

Q. What strategies mitigate substrate inhibition during biocatalytic synthesis?

Q. How can computational tools (e.g., molecular docking) predict reactivity in drug design?

Docking studies (AutoDock Vina) reveal the compound’s keto-enol tautomerism enhances binding to tau protein (ΔG = –9.2 kcal/mol), supporting its use in neurodegenerative disease research. MD simulations (>100 ns) validate stability of the protein-ligand complex .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.